N-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]-5-sulfamoylfuran-3-carboxamide
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Overview
Description
N-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]-5-sulfamoylfuran-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a bromothiophene moiety, a cyclopropyl group, and a sulfamoylfuran carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]-5-sulfamoylfuran-3-carboxamide typically involves multiple steps, including the formation of the cyclopropyl group, the introduction of the bromothiophene moiety, and the sulfamoylation of the furan ring. Common synthetic routes may involve:
Cyclopropanation: Formation of the cyclopropyl group through reactions such as the Simmons-Smith reaction.
Bromothiophene Introduction: Incorporation of the bromothiophene moiety via Suzuki-Miyaura coupling, which is a widely-used method for forming carbon-carbon bonds.
Sulfamoylation: Introduction of the sulfamoyl group to the furan ring under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]-5-sulfamoylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]-5-sulfamoylfuran-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]-5-sulfamoylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The bromothiophene moiety may interact with enzymes or receptors, while the sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropyl]-5-sulfamoylfuran-3-carboxamide
- N-[(1R,2R)-2-(5-fluorothiophen-2-yl)cyclopropyl]-5-sulfamoylfuran-3-carboxamide
Uniqueness
N-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]-5-sulfamoylfuran-3-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]-5-sulfamoylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O4S2/c13-10-2-1-9(20-10)7-4-8(7)15-12(16)6-3-11(19-5-6)21(14,17)18/h1-3,5,7-8H,4H2,(H,15,16)(H2,14,17,18)/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDYBRZATACZQD-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1NC(=O)C2=COC(=C2)S(=O)(=O)N)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1NC(=O)C2=COC(=C2)S(=O)(=O)N)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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